1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chloromethylphenoxy group
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one involves multiple steps. One common method includes the reaction of 1,3-benzothiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a suitable base and solvent to yield the final product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. For example:
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: This compound shares the benzothiazole and piperidine rings but differs in its substituents.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds also feature the benzothiazole ring but have different functional groups attached. The uniqueness of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H23ClN2O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-13-17(7-8-18(14)23)27-15(2)22(26)25-11-9-16(10-12-25)21-24-19-5-3-4-6-20(19)28-21/h3-8,13,15-16H,9-12H2,1-2H3 |
InChI Key |
HQKOSSXEIZNAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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